

## A Comparative Guide to GLS1 Inhibitors: Telaglenastat Hydrochloride vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Glutaminase 1 (GLS1) has emerged as a critical therapeutic target in oncology due to the dependence of many tumor cells on glutamine metabolism. This guide provides an objective comparison of Telaglenastat (CB-839) Hydrochloride, a first-in-class GLS1 inhibitor, with other notable GLS1 inhibitors and glutamine metabolism antagonists. The comparison is supported by experimental data from preclinical and clinical studies to aid researchers in their drug development endeavors.

### **Executive Summary**

Telaglenastat (CB-839) is a potent, selective, and orally bioavailable inhibitor of GLS1. It has demonstrated anti-tumor activity in a variety of preclinical models and has been evaluated in numerous clinical trials.[1][2] This guide compares Telaglenastat to IPN60090, another selective GLS1 inhibitor, and Sirpiglenastat (DRP-104), a broad-acting glutamine antagonist. The key differentiators lie in their mechanism of action, potency, and stage of clinical development. While Telaglenastat and IPN60090 specifically target GLS1, Sirpiglenastat inhibits multiple glutamine-utilizing enzymes, offering a broader but potentially less targeted approach.[3][4]

#### **Data Presentation**

#### Table 1: In Vitro Potency of GLS1 Inhibitors



| Compound                  | Target                     | Assay Type               | IC50 (nM)               | Cell Line <i>l</i> Enzyme Source | Reference            |
|---------------------------|----------------------------|--------------------------|-------------------------|----------------------------------|----------------------|
| Telaglenastat<br>(CB-839) | GLS1 (GAC isoform)         | Recombinant<br>Human GAC | 24                      | Recombinant<br>Human GAC         | [calithera_dat<br>a] |
| GLS1                      | Endogenous<br>mouse kidney | 23                       | Mouse kidney homogenate | [5]                              |                      |
| GLS1                      | Endogenous<br>mouse brain  | 28                       | Mouse brain homogenate  | [5]                              |                      |
| Antiproliferati<br>ve     | Cell-based                 | 49                       | HCC1806<br>(TNBC)       | [5]                              |                      |
| Antiproliferati<br>ve     | Cell-based                 | 26                       | MDA-MB-231<br>(TNBC)    | [5]                              |                      |
| IPN60090                  | GLS1 (GAC isoform)         | Recombinant<br>Human GAC | 5.5                     | Recombinant<br>Human GAC         | [6]                  |
| Antiproliferati<br>ve     | Cell-based                 | 13                       | A549<br>(NSCLC)         | [6]                              |                      |
| BPTES                     | GLS1                       | Recombinant<br>Human GAC | ~2,500                  | Recombinant<br>Human GAC         | [7]                  |

Note: IC50 values are highly dependent on assay conditions. Direct comparison between studies should be made with caution.

## **Table 2: Preclinical In Vivo Efficacy**



| Compound                                         | Cancer Model                                            | Dosing                         | Tumor Growth<br>Inhibition (TGI) | Reference        |
|--------------------------------------------------|---------------------------------------------------------|--------------------------------|----------------------------------|------------------|
| Telaglenastat<br>(CB-839)                        | Triple-Negative<br>Breast Cancer<br>(TNBC)<br>Xenograft | 200 mg/kg, p.o.,<br>BID        | 61% (single<br>agent)            | [calithera_data] |
| Renal Cell<br>Carcinoma<br>(Caki-1)<br>Xenograft | 200 mg/kg, p.o.,<br>BID                                 | Significant TGI<br>vs. vehicle | [1]                              |                  |
| IPN60090                                         | NCI-H358<br>(NSCLC)<br>Xenograft                        | 100 mg/kg, p.o.,<br>BID        | 28% (single<br>agent)            | [6]              |
| Sirpiglenastat<br>(DRP-104)                      | MC38 (Colon)<br>Syngeneic                               | 0.5 - 1.4 mg/kg,<br>s.c., QD   | 96% - 101%                       | [8]              |

### **Mechanism of Action and Signaling Pathways**

Telaglenastat and IPN60090 are allosteric inhibitors of GLS1, binding to a site distinct from the active site and preventing the conversion of glutamine to glutamate. This blockade disrupts the tricarboxylic acid (TCA) cycle and redox balance within cancer cells, leading to decreased proliferation and survival. Sirpiglenastat, as a prodrug of the glutamine analog DON (6-diazo-5-oxo-L-norleucine), irreversibly inhibits multiple glutamine-utilizing enzymes, leading to a broader disruption of cellular metabolism.[3][8]





Click to download full resolution via product page

**Caption:** Simplified signaling pathway of GLS1 inhibition.

# Experimental Protocols In Vitro GLS1 Inhibition Assay (Coupled-Enzyme Assay)

This assay measures the enzymatic activity of GLS1 by coupling the production of glutamate to a detectable signal.

- Reagents: Recombinant human GLS1 (GAC isoform), L-glutamine, NAD+, glutamate dehydrogenase (GDH), assay buffer (e.g., Tris-HCl, pH 8.0, containing potassium phosphate and EDTA).
- Procedure: a. Prepare serial dilutions of the test inhibitor (e.g., Telaglenastat, IPN60090). b.
   In a 96-well plate, add the assay buffer, GLS1 enzyme, and the inhibitor at various concentrations. c. Incubate for a pre-determined time to allow for inhibitor binding. d. Initiate the reaction by adding a substrate mix containing L-glutamine, NAD+, and GDH. e. The GDH enzyme converts the glutamate produced by GLS1 into α-ketoglutarate, simultaneously



reducing NAD+ to NADH. f. Monitor the increase in NADH absorbance at 340 nm over time using a plate reader.

• Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve.



Click to download full resolution via product page

**Caption:** Workflow for an in vitro GLS1 inhibition assay.



#### Cell Proliferation Assay (Sulforhodamine B - SRB Assay)

This assay assesses the effect of GLS1 inhibitors on cancer cell growth.[9][10][11][12]

- Cell Culture: Plate cancer cells (e.g., A549, HCC1806) in 96-well plates and allow them to adhere overnight.
- Treatment: Treat the cells with a range of concentrations of the GLS1 inhibitor for a specified period (e.g., 72 hours).
- Fixation: Fix the cells with trichloroacetic acid (TCA).
- Staining: Stain the fixed cells with Sulforhodamine B (SRB) solution, which binds to cellular proteins.
- Washing: Wash away the unbound dye with 1% acetic acid.
- Solubilization: Solubilize the protein-bound dye with a Tris-base solution.
- Measurement: Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.
- Data Analysis: The absorbance is proportional to the cell number. Calculate the percentage of cell growth inhibition for each inhibitor concentration and determine the GI50 (concentration for 50% growth inhibition).

#### In Vivo Tumor Xenograft Model

This model evaluates the anti-tumor efficacy of GLS1 inhibitors in a living organism.

- Cell Implantation: Subcutaneously implant human cancer cells (e.g., Caki-1, NCI-H358) into immunocompromised mice.
- Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>).
- Treatment: Randomize the mice into treatment and control groups. Administer the GLS1 inhibitor (e.g., Telaglenastat, IPN60090) or vehicle control orally (p.o.) or via another appropriate route, at a specified dose and schedule.



- Monitoring: Measure tumor volume and body weight regularly throughout the study.
- Endpoint: The study is terminated when tumors in the control group reach a pre-defined size, or at a specified time point.
- Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment groups compared
  to the control group. TGI (%) = (1 [Mean tumor volume of treated group / Mean tumor
  volume of control group]) x 100.

#### Conclusion

**Telaglenastat Hydrochloride** has demonstrated robust preclinical and clinical activity as a selective GLS1 inhibitor. Its comparison with other GLS1 inhibitors like IPN60090 reveals differences in potency that may be influenced by experimental conditions. Sirpiglenastat represents a different therapeutic strategy by broadly targeting glutamine metabolism. The choice of inhibitor for further research and development will depend on the specific cancer type, the desired therapeutic window, and the potential for combination therapies. The experimental protocols provided in this guide offer a foundation for conducting comparative studies to further elucidate the distinct profiles of these promising anti-cancer agents.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. The glutaminase inhibitor telaglenastat enhances the antitumor activity of signal transduction inhibitors everolimus and cabozantinib in models of renal cell carcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medicalresearch.com [medicalresearch.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]



- 6. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties PMC [pmc.ncbi.nlm.nih.gov]
- 7. MD Anderson, Ipsen advance new therapy with potential benefit for underserved lung and ovarian cancer patients | MD Anderson Cancer Center [mdanderson.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Sulforhodamine B (SRB) Assay Protocol Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]
- 11. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation PMC [pmc.ncbi.nlm.nih.gov]
- 12. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to GLS1 Inhibitors: Telaglenastat Hydrochloride vs. Alternatives]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3324489#telaglenastat-hydrochloride-versus-other-gls1-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com